3-chloro-5-(1-ethyl-3-methyl-1H-pyrazol-4-yl)-2-methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine
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Overview
Description
3-chloro-5-(1-ethyl-3-methyl-1H-pyrazol-4-yl)-2-methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine is a heterocyclic compound that has garnered interest due to its unique structural features and potential applications in various fields such as medicinal chemistry, agrochemicals, and materials science. The compound’s structure includes a pyrazolo[1,5-a]pyrimidine core, which is known for its biological activity and versatility in chemical synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-chloro-5-(1-ethyl-3-methyl-1H-pyrazol-4-yl)-2-methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine typically involves the following steps:
Formation of the Pyrazole Ring: The initial step involves the synthesis of the pyrazole ring. This can be achieved by reacting 4-chloro-3-methylpyrazole with ethyl bromoacetate in the presence of a base such as potassium carbonate. The reaction is carried out in a suitable solvent like dimethylformamide (DMF) at elevated temperatures.
Cyclization to Form Pyrazolo[1,5-a]pyrimidine: The intermediate product from the first step is then subjected to cyclization. This involves reacting the intermediate with a trifluoromethylating agent such as trifluoromethyl iodide in the presence of a catalyst like copper(I) iodide. The reaction is typically carried out under an inert atmosphere at elevated temperatures to form the desired pyrazolo[1,5-a]pyrimidine core.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions such as temperature, pressure, and solvent choice is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
3-chloro-5-(1-ethyl-3-methyl-1H-pyrazol-4-yl)-2-methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine undergoes various chemical reactions, including:
Substitution Reactions: The chloro group in the compound can be substituted with other nucleophiles such as amines, thiols, or alkoxides. This reaction is typically carried out in the presence of a base like sodium hydride or potassium tert-butoxide.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding oxides or reduction to form reduced derivatives. Common reagents for these reactions include hydrogen peroxide for oxidation and sodium borohydride for reduction.
Coupling Reactions: The compound can participate in coupling reactions such as Suzuki or Sonogashira coupling to form biaryl or alkyne derivatives. These reactions are typically catalyzed by palladium complexes in the presence of a base.
Common Reagents and Conditions
Substitution Reactions: Sodium hydride, potassium tert-butoxide, DMF, DMSO.
Oxidation Reactions: Hydrogen peroxide, acetic acid.
Reduction Reactions: Sodium borohydride, ethanol.
Coupling Reactions: Palladium acetate, triphenylphosphine, toluene, ethanol.
Major Products
The major products formed from these reactions include substituted pyrazolo[1,5-a]pyrimidines, oxidized derivatives, reduced derivatives, and coupled products with various functional groups.
Scientific Research Applications
3-chloro-5-(1-ethyl-3-methyl-1H-pyrazol-4-yl)-2-methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as a pharmaceutical agent due to its ability to interact with various biological targets. It has shown promise in the development of anti-inflammatory, anticancer, and antimicrobial agents.
Agrochemicals: The compound is explored for its use as a pesticide or herbicide due to its ability to inhibit specific enzymes in pests and weeds.
Materials Science: The compound’s unique structural features make it a candidate for the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 3-chloro-5-(1-ethyl-3-methyl-1H-pyrazol-4-yl)-2-methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine involves its interaction with specific molecular targets such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric site, thereby preventing substrate binding and subsequent catalytic activity. Additionally, the compound can modulate receptor activity by acting as an agonist or antagonist, influencing signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
4-chloro-3-ethyl-1-methyl-1H-pyrazole-5-carboxylic acid: This compound shares a similar pyrazole core but differs in its functional groups and overall structure.
5-amino-pyrazoles: These compounds have a similar pyrazole ring but differ in their substituents and biological activity.
Pyrazolo[3,4-d]pyrimidines: These compounds have a similar pyrazolo[1,5-a]pyrimidine core but differ in their substitution patterns and applications.
Uniqueness
3-chloro-5-(1-ethyl-3-methyl-1H-pyrazol-4-yl)-2-methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine is unique due to its trifluoromethyl group, which imparts distinct electronic properties and enhances its biological activity. The presence of the chloro group also allows for further functionalization, making it a versatile compound for various applications.
Properties
Molecular Formula |
C14H13ClF3N5 |
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Molecular Weight |
343.73 g/mol |
IUPAC Name |
3-chloro-5-(1-ethyl-3-methylpyrazol-4-yl)-2-methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine |
InChI |
InChI=1S/C14H13ClF3N5/c1-4-22-6-9(7(2)20-22)10-5-11(14(16,17)18)23-13(19-10)12(15)8(3)21-23/h5-6H,4H2,1-3H3 |
InChI Key |
HVRLEBNUEVSEID-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C=C(C(=N1)C)C2=NC3=C(C(=NN3C(=C2)C(F)(F)F)C)Cl |
Origin of Product |
United States |
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